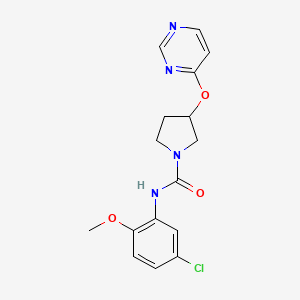
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . It contains dimethylamino groups and a methoxybenzamide group attached to the triazine ring.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as mass spectrometry, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) experiments .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be similar to those of other triazine derivatives. For example, methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other triazine derivatives. For example, Bis((dimethylamino)methyl)phenol, a similar compound, has a molecular formula of C12H20N2O and an average mass of 208.300 Da .
Applications De Recherche Scientifique
Novel Recovery and Synthesis Techniques
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide and its derivatives have been explored in the context of novel recovery and synthesis techniques. For instance, the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition highlights a novel application in materials science, where the compound acts as a ligand for rare earth metal ions, facilitating the formation of metal-ligand complexes that can be decomposed to obtain single-phase ceria nanoparticles with potential applications in catalysis and environmental remediation (Veranitisagul et al., 2011). Additionally, the synthesis of bi-functional melamine derivatives demonstrates the compound's versatility in creating polycondensates with potential applications in polymer science and engineering (Matsukawa et al., 1980).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. Research into dicationic diaryltriazines nucleic acid binding agents showcases the compound's utility in developing agents that bind strongly to DNA, with implications for the design of drugs targeting genetic material for therapeutic purposes (Spychała et al., 1994).
Corrosion Inhibition
The compound and its derivatives have also been studied for their role in corrosion inhibition, providing valuable insights into the development of more effective corrosion inhibitors for industrial applications. For instance, the effect of electron-donating functional groups on corrosion inhibition of mild steel in hydrochloric acid highlights the potential of triazine derivatives in protecting metals from corrosion, thus extending their lifespan in corrosive environments (Singh et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21(2)15-18-13(19-16(20-15)22(3)4)10-17-14(23)11-8-6-7-9-12(11)24-5/h6-9H,10H2,1-5H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGFZJFOCJSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2566592.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)

![(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2566597.png)
![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)

![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)



